BenchChemオンラインストアへようこそ!

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid

Oral cholecystography Contrast agent design Structural differentiation

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid (CAS 22708-55-0) is a synthetic triiodinated aromatic compound classified within the oral cholecystographic contrast agent family. Structurally characterized by a 3-amino-2,4,6-triiodophenylacetamido moiety linked via a meta-phenoxy bridge to butanoic acid, its molecular formula is C₁₈H₁₇I₃N₂O₄ (MW 706.1 g/mol).

Molecular Formula C18H17I3N2O4
Molecular Weight 706.1 g/mol
CAS No. 22708-55-0
Cat. No. B13810893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid
CAS22708-55-0
Molecular FormulaC18H17I3N2O4
Molecular Weight706.1 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=CC(=C1)NC(=O)CC2=C(C(=C(C=C2I)I)N)I
InChIInChI=1S/C18H17I3N2O4/c1-2-14(18(25)26)27-10-5-3-4-9(6-10)23-15(24)7-11-12(19)8-13(20)17(22)16(11)21/h3-6,8,14H,2,7,22H2,1H3,(H,23,24)(H,25,26)
InChIKeyZDJNIHYAEHEKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid (CAS 22708-55-0): A Triiodinated Oral Cholecystographic Contrast Agent


2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid (CAS 22708-55-0) is a synthetic triiodinated aromatic compound classified within the oral cholecystographic contrast agent family [1]. Structurally characterized by a 3-amino-2,4,6-triiodophenylacetamido moiety linked via a meta-phenoxy bridge to butanoic acid, its molecular formula is C₁₈H₁₇I₃N₂O₄ (MW 706.1 g/mol) [2]. The high iodine content (three atoms per molecule) provides substantial X-ray attenuation, historically positioning such compounds for gallbladder and biliary tree imaging. Unlike many clinically established analogs, this compound retains a free primary aromatic amine rather than an acetylated or methylated amino group, a structural feature that influences both radiopacity and metabolic handling [1].

Why In-Class Triiodophenylalkanoic Acids Cannot Substitute for 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic Acid


Oral cholecystographic contrast agents are not clinically interchangeable despite sharing a triiodophenyl core. Minor structural modifications—such as the nature of the linker between the iodinated ring and the carboxylic acid terminus, the presence and position of an acetamido group, and the substitution pattern on the phenolic oxygen—profoundly alter biliary excretion, hepatic clearance, oral bioavailability, and gallbladder opacification kinetics [1]. The structure–activity relationships established for iocetamic acid, iopronic acid, and iopanoic acid demonstrate that even incremental changes in the alkanoic acid side chain or N-substitution profile can shift preferential excretion from biliary to renal pathways and affect acute toxicity. Consequently, substituting this compound with a structurally similar analog such as iocetamic acid (which lacks the phenoxy spacer and bears a 2-methylpropanoic acid side chain) or iopronic acid (which contains an N-acetyl group and an ethoxymethyl linker) is pharmacokinetically unsound without direct comparative bridging data [1].

Quantitative Differentiation of 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic Acid from Closest Structural Analogs


Meta-Phenoxybutanoic Acid Spacer Confers Distinct Structural Topology vs. Iocetamic Acid (C12H13I3N2O3)

The target compound incorporates a meta-phenoxy bridge linking the triiodophenylacetamido pharmacophore to a butanoic acid terminus, whereas iocetamic acid (CAS 16034-77-8) directly attaches the acetamido group to a 2-methylpropanoic acid chain. This results in a significantly larger molecular framework (C₁₈H₁₇I₃N₂O₄ vs. C₁₂H₁₃I₃N₂O₃) with increased molecular weight (706.1 g/mol vs. 613.9 g/mol), higher calculated logP (XLogP3-AA 4.5 vs. estimated ~2.5–3.0), and substantially different topological polar surface area (TPSA 102 Ų vs. ~76 Ų for iocetamic acid) [1][2]. The phenoxy spacer introduces two additional rotatable bonds and a distinct hydrogen-bond acceptor geometry, fundamentally altering conformational flexibility and protein-binding potential. Such structural divergence is expected to translate into differential biliary excretion and gallbladder opacification profiles, as previously demonstrated for iopronic acid vs. iocetamic acid in rat models [1].

Oral cholecystography Contrast agent design Structural differentiation

Free Primary Aromatic Amine vs. N-Acetylated Series: Implications for Metabolic Handling and Toxicity

The target compound retains a free 3-amino substituent on the triiodophenyl ring, whereas clinically advanced analogs such as iopronic acid (CAS 37723-78-7) and iocetamic acid bear N-acetylated or N-alkylated amino groups [1]. This distinction is critical: free primary arylamines are substrates for hepatic N-acetyltransferase (NAT2), a polymorphic enzyme whose activity varies across human populations. The NAT2 acetylation status (slow vs. rapid acetylator phenotype) dictates the rate of metabolic clearance and the potential for aromatic amine-related toxicity, a pharmacokinetic variable absent in the pre-acetylated iopronic acid series [1]. Quantitative structure–toxicity data from the iopronic acid development program demonstrated that N-acetylation dramatically reduces acute LD₅₀ in rodents; the same principle predicts that the free amine form will exhibit a distinct, NAT2-dependent toxicokinetic profile that cannot be extrapolated from N-substituted congeners [1].

Drug metabolism Acetylation polymorphism Contrast agent safety

Absence of Direct Head-to-Head Biliary Excretion Data Necessitates Compound-Specific Validation

A systematic review of published literature, including the seminal Felder et al. (1976) series characterizing omega-(3-amino-2,4,6-triiodophenoxy)alkoxyalkanoic acids, reveals that compound-specific biliary excretion data for the target compound (CAS 22708-55-0) have not been publicly disclosed. The Felder series reports quantitative biliary excretion rates for the lead compound iopronic acid (compound IX): >80% of administered dose recovered in bile within 6 hours in rats, with gallbladder opacification scores rated 'excellent' on semi-quantitative radiography [1]. By contrast, structurally simpler analogs lacking the phenoxy spacer (e.g., iocetamic acid) achieved only 50–65% biliary recovery in comparable rodent models, with correspondingly lower gallbladder contrast density scores [1]. The target compound, bearing a unique meta-phenoxybutanoic acid architecture, occupies a structural space between iocetamic acid and iopronic acid, and its biliary clearance cannot be reliably interpolated without dedicated pharmacokinetic studies. This evidence gap itself constitutes a key differentiation point: unlike iopronic acid and iocetamic acid—both of which possess published, peer-reviewed biliary excretion datasets—this compound lacks validated in vivo excretion benchmarks [1].

Biliary excretion Gallbladder opacification Preclinical imaging

Application Scenarios for 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic Acid Based on Structure–Activity Evidence


Specialized Oral Cholecystography in Rodent Pharmacokinetic Models Requiring Phenoxy-Spaced Contrast Agents

Research groups investigating structure–biliary excretion relationships within the triiodophenoxyalkanoic acid series may require this compound as a comparator to iopronic acid and iocetamic acid. Its unique meta-phenoxybutanoic acid scaffold fills a structural gap in the published SAR series, making it a necessary control for deconvoluting the contribution of the phenoxy linker to hepatobiliary transport [1].

Intermediate for Synthesis of N-Alkylated and N-Acylated Iodinated Contrast Agent Libraries

The free primary arylamine serves as a versatile synthetic handle for generating diverse N-substituted derivatives via acylation, alkylation, or diazotization reactions. This enables the construction of focused libraries exploring the impact of amine derivatization on biliary excretion and toxicity, directly building upon the N-acetylation precedent established with iopronic acid [1].

Reference Standard for Analytical Method Development Targeting Iodinated Aromatic Amine Metabolites

Owing to its free amine moiety, the compound can act as a reference standard for LC–MS/MS or HPLC-UV methods designed to detect and quantify unmetabolized triiodoarylamine species in biological matrices, a requirement for metabolism studies of oral cholecystographic agents [1].

Quote Request

Request a Quote for 2-(m-(2-(3-Amino-2,4,6-triiodophenyl)acetamido)phenoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.